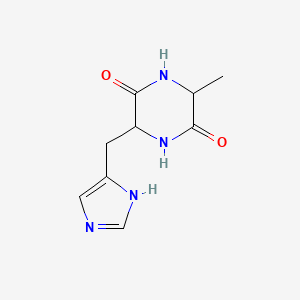

Cyclo(L-Ala-L-His)

Description

Significance of Cyclic Dipeptides (Diketopiperazines) in Chemical Biology

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent the simplest form of cyclic peptides, typically formed from the condensation of two α-amino acids. nih.govresearchgate.net These compounds are abundant in nature, having been isolated from a wide array of organisms including bacteria, fungi, marine life, plants, and animals. nih.govmdpi.com Initially, they were sometimes dismissed as mere degradation products of proteins, but are now recognized as vital metabolic intermediates and a compelling platform for therapeutic research. nih.gov

The significance of DKPs in chemical biology stems from their unique structural and functional diversity. nih.govacs.org Key features that make them attractive for research and drug discovery include:

Structural Rigidity: The six-membered piperazine (B1678402) ring forms a stable and conformationally constrained backbone. mdpi.comfrontiersin.org This rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible linear peptides. nih.govfrontiersin.org

Enhanced Stability: Their cyclic nature provides high resistance to enzymatic degradation by proteases, a common challenge for linear peptide-based drugs. nih.govfrontiersin.org

Biological Activity: DKPs exhibit a vast range of biological and pharmacological activities. nih.govmdpi.com Research has identified DKPs with antimicrobial, antitumor, antiviral, antithrombotic, and neuroprotective properties. nih.govmdpi.com

Privileged Scaffold: Due to their ability to interact with a wide variety of biological receptors, the DKP scaffold is considered a "privileged structure" in medicinal chemistry, serving as a versatile template for designing new drugs. frontiersin.org

These compounds are biosynthesized by enzymes such as non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). mdpi.commdpi.com Their three-dimensional molecular skeletons, which can be decorated with various substituents, allow them to overcome the planar limitations of many conventional drugs, making them crucial in the field of drug discovery. mdpi.com

Specific Research Trajectories for Cyclo(L-Ala-L-His) Within Peptide Chemistry

Within the broader class of DKPs, Cyclo(L-Ala-L-His), a cyclic dipeptide containing histidine, has been the subject of targeted investigation to elucidate its specific biological activities. nih.gov Research has focused on synthesizing the compound from its linear precursor and exploring its potential as a cytotoxic and antithrombotic agent. nih.gov

Key research findings for Cyclo(L-Ala-L-His) include:

Anticancer Activity: In vitro studies have shown that Cyclo(L-Ala-L-His) can inhibit the growth of various human cancer cell lines. At a concentration of 100 microM, it demonstrated inhibitory effects against HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) cells. nih.gov

Antifungal Properties: While its antibacterial potential was found to be limited, the compound significantly inhibited the growth of the fungus Candida albicans. nih.gov

Cardiovascular Effects: When tested on isolated rat hearts, Cyclo(L-Ala-L-His) at a 100 microM concentration caused a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure. nih.gov

Antithrombotic Effects: The compound was found to inhibit the enzyme thrombin, a key factor in blood clotting. It produced a 63.3% reduction in the rate of fibrin (B1330869) formation. However, it did not show notable effects on platelet aggregation. nih.gov

These studies highlight that histidine-containing diketopiperazines like Cyclo(L-Ala-L-His) are being explored as a potential new class of cytotoxic agents that also possess antithrombotic properties. nih.gov The conformation of the diketopiperazine ring, which energetically favors a boat conformation, is a key aspect of its molecular modeling and structural elucidation. nih.gov

Data on Investigated Biological Activities of Cyclo(L-Ala-L-His)

| Activity Investigated | Target/Model | Concentration | Observed Effect |

| Anticancer | HT-29, MCF-7, HeLa cell lines | 100 µM | Growth inhibition |

| Antifungal | Candida albicans | Not specified | Significant growth inhibition |

| Cardiovascular | Isolated rat heart | 100 µM | Decreased heart rate, coronary flow, and left ventricular systolic pressure |

| Antithrombotic | Thrombin | Not specified | 63.3% reduction in fibrin formation rate |

| Platelet Aggregation | Human platelets | Not specified | No notable effects |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWFDFUTSPWSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of Cyclo L Ala L His

Computational Approaches to the Conformational Landscape

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in characterizing the conformational preferences and vibrational properties of Cyclo(L-Ala-L-His).

Density Functional Theory (DFT) Calculations

DFT calculations have been successfully employed to investigate the structural and spectral characteristics of Cyclo(L-Ala-L-His). Theoretical studies have utilized methods such as B3LYP and wb97xd with the 6-311++G(d,p) basis set to elucidate the molecule's properties. researchgate.net

Determination of Most Stable Conformations (e.g., Boat vs. Planar)

Theoretical conformational analysis has determined that the diketopiperazine ring of Cyclo(L-Ala-L-His) is more stable in a boat conformation compared to a planar one. researchgate.net This finding is consistent with studies on other histidine-containing cyclic dipeptides, where molecular modeling has also indicated a preference for the boat conformation for the diketopiperazine ring.

Investigation of Dimeric and Oligomeric Forms

The potential for Cyclo(L-Ala-L-His) to form non-covalent dimers has been explored through computational methods. By combining two monomers of Cyclo(L-Ala-L-His) in their lowest energy configuration, researchers have identified three energetically feasible dimeric structures. researchgate.net These theoretical investigations provide a foundation for understanding the intermolecular interactions that may govern the self-assembly of this dipeptide.

Simulation of Vibrational Spectra and Potential Energy Distribution (PED)

The vibrational properties of Cyclo(L-Ala-L-His) have been analyzed through the simulation of its infrared and Raman spectra using DFT calculations. The interpretation of experimental solid-phase FTIR and Raman spectra is significantly aided by these theoretical models. researchgate.net The assignment of specific vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which correlates the calculated vibrational frequencies with the corresponding motions of the molecule's constituent atoms. researchgate.net

Below is a summary of the computational findings for Cyclo(L-Ala-L-His):

| Computational Method | Key Finding |

| DFT (B3LYP, wb97xd) | The boat conformation is more stable than the planar one. |

| DFT | Three energetically possible dimeric structures were identified. |

| DFT with PED analysis | Simulated vibrational spectra align with experimental data, allowing for mode assignment. |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility of molecules like Cyclo(L-Ala-L-His) in various environments. nih.gov These simulations provide insights into the dynamic nature of the molecule, revealing the accessible conformations and the transitions between them over time.

For cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), the central DKP ring can adopt several conformations, with the boat and planar forms being the most common. nih.gov In the case of Cyclo(L-Ala-L-His), the flexibility is further influenced by the side chains of the L-alanine (a methyl group) and L-histidine (an imidazolemethyl group) residues.

A study on cyclo(His-Ala) indicated that the majority of energetically favorable conformers adopt a boat conformation for the diketopiperazine ring. nih.gov The conformational flexibility of Cyclo(L-Ala-L-His) can be characterized by monitoring key dihedral angles and the root mean square deviation (RMSD) of the atomic coordinates over the simulation time. The RMSD provides a measure of the structural deviation from an initial conformation, indicating the stability of different conformational states. nih.gov

Interactive Data Table: Illustrative Conformational Parameters from a Hypothetical MD Simulation of Cyclo(L-Ala-L-His)

| Conformational State | DKP Ring Conformation | Histidine Side Chain | Alanine (B10760859) Side Chain | Population (%) |

| 1 | Boat | Folded | Extended | 60 |

| 2 | Boat | Unfolded | Extended | 25 |

| 3 | Planar | Unfolded | Extended | 10 |

| 4 | Other | Mixed | Mixed | 5 |

Potential Energy Surface Exploration for Stability and Reactivity

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. muni.cz By exploring the PES of Cyclo(L-Ala-L-His), we can identify the most stable conformations (local and global minima) and the transition states that connect them. This information is crucial for understanding the molecule's stability and predicting its reactivity.

The PES of a molecule with multiple rotatable bonds, like the side chains in Cyclo(L-Ala-L-His), can be complex. scispace.com The minima on the PES correspond to the stable conformers identified through methods like molecular dynamics simulations. The energy barriers between these minima determine the kinetics of conformational changes.

For Cyclo(L-Ala-L-His), the PES would reveal the energetic favorability of the boat versus planar conformation of the DKP ring, as well as the rotational barriers for the alanine and histidine side chains. The stability of diketopiperazines is a significant factor in their chemical behavior. rsc.org The exploration of the PES can also provide insights into the reactivity of the molecule by identifying regions of high potential energy that may correspond to transition states for chemical reactions, such as hydrolysis of the amide bonds or reactions involving the imidazole (B134444) ring of histidine.

Chiral Aspects and Stereochemical Investigations

The chirality of the constituent amino acids, L-alanine and L-histidine, is a defining feature of Cyclo(L-Ala-L-His), profoundly influencing its three-dimensional structure and interactions.

Absolute Configuration Determination Using Derivatization Methods (e.g., Marfey's Method)

Marfey's method is a widely used chemical derivatization technique for determining the absolute configuration of amino acids. nih.govspringernature.com The method involves reacting the amino acid hydrolysate of a peptide with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). nih.govacs.org This reaction forms diastereomers that can be separated and analyzed by high-performance liquid chromatography (HPLC). nih.gov

The procedure for Cyclo(L-Ala-L-His) would involve the following steps:

Hydrolysis: The cyclic dipeptide is hydrolyzed under acidic conditions to break the amide bonds and release the constituent L-alanine and L-histidine amino acids.

Derivatization: The resulting amino acid mixture is reacted with L-FDAA. The L-alanine from the sample will react with L-FDAA to form an L-L diastereomer, and the L-histidine will form a separate L-L diastereomer.

HPLC Analysis: The resulting diastereomeric mixture is separated by reverse-phase HPLC.

Comparison with Standards: The retention times of the derivatized amino acids from the sample are compared with the retention times of derivatized L- and D-amino acid standards. The L-FDAA derivative of an L-amino acid will have a different retention time than the L-FDAA derivative of a D-amino acid. mdpi.com

This comparison allows for the unambiguous determination of the absolute configuration of the alanine and histidine residues in the original cyclic dipeptide.

Interactive Data Table: Expected HPLC Retention Times for Marfey's Derivatives of Alanine and Histidine

| Amino Acid Standard | Derivatizing Agent | Diastereomer Formed | Expected Retention Time (min) |

| L-Alanine | L-FDAA | L-L | t1 |

| D-Alanine | L-FDAA | L-D | t2 (t2 > t1) |

| L-Histidine | L-FDAA | L-L | t3 |

| D-Histidine | L-FDAA | L-D | t4 (t4 > t3) |

Influence of Stereochemistry on Self-Assembly and Supramolecular Architectures

The specific stereochemistry of Cyclo(L-Ala-L-His) (L,L configuration) is a critical factor in its ability to self-assemble into ordered supramolecular structures. The defined spatial arrangement of the side chains and the amide groups of the DKP ring dictates the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process.

Cyclic dipeptides are known to form various supramolecular architectures, including nanotubes, nanofibers, and hydrogels. nih.govnih.gov The stereochemistry of the constituent amino acids can influence the packing of the molecules and the resulting morphology of the self-assembled material. nih.gov For instance, homochiral cyclic dipeptides (L,L or D,D) often self-assemble differently than heterochiral ones (L,D).

The presence of the histidine residue in Cyclo(L-Ala-L-His) introduces the potential for specific intermolecular interactions involving the imidazole ring, such as hydrogen bonding and π-π stacking, which can play a significant role in the formation and stability of supramolecular structures. bilkent.edu.trmdpi.com The chirality of the molecule ensures that these interactions occur in a stereochemically defined manner, leading to the formation of well-ordered, chiral supramolecular architectures. The self-assembly of histidine-functionalized peptides can be influenced by factors such as pH, which affects the protonation state of the imidazole ring. scispace.com

Synthetic Strategies and Methodologies for Cyclo L Ala L His

Chemical Synthesis Routes

The chemical synthesis of Cyclo(L-Ala-L-His) is typically achieved through the formation of its linear precursor, L-Alanyl-L-Histidine, which is subsequently cyclized. The two primary methods for the synthesis of the linear dipeptide are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined and often automated approach for the synthesis of the linear L-Alanyl-L-Histidine precursor. In this method, the C-terminal amino acid, L-histidine, is first anchored to an insoluble polymer resin. The synthesis then proceeds by the sequential addition of the subsequent amino acid, L-alanine, after the removal of the temporary protecting group from the N-terminus of the resin-bound histidine.

A common strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) for the temporary protection of the α-amino group. The imidazole (B134444) side chain of histidine is typically protected to prevent side reactions, for instance, with a trityl (Trt) group. The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound L-histidine using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF).

Activation and Coupling: The incoming Fmoc-protected L-alanine is activated using a coupling reagent and then reacted with the free amino group of the resin-bound histidine.

Cleavage: Once the linear dipeptide is assembled on the solid support, it is cleaved from the resin using an acidic cocktail, such as trifluoroacetic acid (TFA) with scavengers to remove the protecting groups.

Trityl chloride resin is a particularly useful solid support for the synthesis of C-terminal peptide acids as it allows for cleavage under mild acidic conditions, which helps to minimize the formation of diketopiperazines on the resin and reduces racemization during the attachment of the first amino acid.

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, while more classical and labor-intensive than SPPS, remains a viable and sometimes preferred method, especially for large-scale synthesis. This approach involves the coupling of protected L-alanine and L-histidine derivatives in a suitable organic solvent.

The general steps include:

Protection: The amino group of L-alanine and the carboxyl group of L-histidine are protected to ensure specific peptide bond formation. The imidazole side chain of histidine is also protected.

Coupling: The protected amino acids are coupled using a coupling reagent to form the protected linear dipeptide.

Deprotection: The protecting groups are removed to yield the linear L-Alanyl-L-Histidine.

A variety of coupling reagents can be employed, with the choice influencing reaction efficiency and the degree of racemization.

Cyclization of Linear Dipeptide Precursors

The final and crucial step in the synthesis of Cyclo(L-Ala-L-His) is the intramolecular cyclization of the linear L-Alanyl-L-Histidine precursor. This reaction involves the formation of a second amide bond between the N-terminal amino group of alanine (B10760859) and the C-terminal carboxyl group of histidine.

This cyclization is often spontaneous under physiological conditions for some dipeptides. nih.gov However, in a synthetic setting, it is typically facilitated by heating the linear dipeptide in a suitable solvent. The reaction is essentially a condensation reaction where a molecule of water is eliminated. The propensity for diketopiperazine formation is a known side reaction during the synthesis of linear peptides, particularly at the dipeptide stage in SPPS. nih.govpeptide.com This inherent tendency towards cyclization is harnessed to produce the desired cyclic product.

Enantioselective Approaches (e.g., Schöllkopf Method and Diketopiperazine Intermediates)

Enantioselective synthesis is paramount to ensure the formation of the desired L,L-diastereomer of Cyclo(L-Ala-L-His). The Schöllkopf method is a powerful tool for the asymmetric synthesis of chiral amino acids and can be conceptually applied to the synthesis of the constituent amino acids of Cyclo(L-Ala-L-His). wikipedia.org This method utilizes a chiral auxiliary, typically derived from an amino acid like valine, to create a chiral bis-lactim ether from a diketopiperazine intermediate. wikipedia.orgchemtube3d.com

The key steps of the Schöllkopf method involve:

Formation of a 2,5-diketopiperazine from a chiral auxiliary (e.g., L-valine) and a prochiral amino acid precursor (e.g., glycine). wikipedia.org

Conversion to a bis-lactim ether. wikipedia.org

Diastereoselective alkylation of the enolate derived from the bis-lactim ether. The bulky chiral auxiliary directs the incoming electrophile to one face of the molecule, leading to high enantiomeric excess. wikipedia.org

Acidic hydrolysis to release the newly synthesized chiral amino acid and the chiral auxiliary. wikipedia.org

This method can be adapted to synthesize enantiomerically pure L-alanine or a precursor to L-histidine, which can then be used in the synthesis of the linear dipeptide. The diketopiperazine structure is central to this enantioselective approach, serving as a scaffold to control the stereochemistry of the newly formed chiral center.

Optimization of Synthetic Conditions

The successful synthesis of Cyclo(L-Ala-L-His) with high yield and purity necessitates careful optimization of the reaction conditions, with a primary focus on minimizing racemization.

Strategies for Minimizing Racemization

Racemization, the conversion of a chiral center into a mixture of enantiomers, is a significant challenge in peptide synthesis, and the histidine residue is particularly susceptible to this side reaction. wikipedia.orgacs.org Several strategies can be employed to mitigate racemization during the synthesis of the linear L-Alanyl-L-Histidine precursor and its subsequent cyclization.

Choice of Coupling Reagents and Additives: The selection of the coupling reagent for the formation of the peptide bond is critical. While highly reactive coupling reagents can lead to faster reaction times, they can also increase the risk of racemization. The addition of racemization-suppressing additives is a common and effective strategy.

| Coupling Reagent/Additive | Effect on Racemization |

| HOBt (1-Hydroxybenzotriazole) | Commonly used to suppress racemization by forming less reactive, but still efficient, active esters. peptide.com |

| HOAt (1-Hydroxy-7-azabenzotriazole) | Often more effective than HOBt in suppressing racemization, particularly for challenging couplings. peptide.com |

| Carbodiimides (e.g., DCC, DIC) | Can lead to significant racemization if used alone, but this is greatly reduced by the addition of HOBt or HOAt. peptide.com |

| Hindered Amines (e.g., Collidine) | The use of sterically hindered bases can minimize the formation of D-cysteine and can be applied to other racemization-prone residues. researchgate.net |

Protection of the Histidine Side Chain: The imidazole ring of histidine can contribute to racemization. Protecting the π-imidazole nitrogen with groups like the methoxybenzyl group has been shown to significantly reduce racemization. peptide.com

Reaction Temperature and Time: Lowering the reaction temperature can help to limit racemization. For instance, in microwave-assisted SPPS, reducing the coupling temperature for histidine and cysteine has been shown to be beneficial. acs.orgresearchgate.net

In Situ Activation: The conditions of pre-activation of the carboxylic acid can be critical. Intensive pre-activation can stimulate racemization, while in situ activation may lead to other side reactions. A balance must be found to optimize the outcome. acs.org

By carefully selecting the synthetic route, protecting groups, coupling reagents, and reaction conditions, it is possible to achieve an efficient and stereochemically controlled synthesis of Cyclo(L-Ala-L-His).

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of Cyclo(L-Ala-L-His) are critical for its potential applications. These factors are heavily influenced by the chosen synthetic route and the specific reaction conditions employed.

Yield Enhancement: In solution-phase cyclization, a primary competing reaction is intermolecular polymerization, where linear dipeptide molecules react with each other to form long chains instead of cyclizing. To favor the desired intramolecular reaction, the cyclization step is performed under high-dilution conditions (typically at concentrations of 1 mM to 5 mM). mdpi.com This reduces the probability of molecules encountering each other, thereby promoting the intramolecular ring-closing reaction.

The choice of the C-terminal activating group on the linear dipeptide is also crucial. While simple methyl esters are common, more activated esters or thioesters can facilitate cyclization under milder conditions, potentially improving yields by reducing thermal degradation or other side reactions. nih.gov

For solid-state thermal methods, yields are often reported to be high because the crystalline structure of the linear dipeptide can pre-organize the molecules in a conformation that favors intramolecular cyclization over intermolecular reactions. rsc.org

| Synthetic Method | Key Strategy for Yield Enhancement | Typical Reported Yields (for DKPs) | Byproducts |

|---|---|---|---|

| Solution-Phase Cyclization | High-dilution conditions to prevent polymerization. | Moderate to High (40-80%) | Linear polymers, unreacted starting material. |

| Solid-State Thermal Cyclization | Pre-organization in crystal lattice favors intramolecular reaction. | High to Quantitative (>90%) | Water |

| Enzymatic Synthesis (of Precursor) | High substrate specificity of the enzyme. | ~68% for Z-Ala-His precursor nih.gov | Unreacted starting materials. |

Purity Considerations: A significant challenge in the synthesis of chiral cyclic dipeptides is the potential for racemization (the conversion of the L-amino acids to a mixture of L and D forms) at the alpha-carbon positions. This can occur under harsh acidic or basic conditions or at elevated temperatures. Therefore, careful control of pH and temperature throughout the synthesis and workup is essential to maintain the stereochemical integrity of Cyclo(L-Ala-L-His).

Purification is a critical final step to remove any unreacted starting materials, polymeric byproducts, or diastereomers. Given that Cyclo(L-Ala-L-His) is a crystalline solid with a reported melting point of 245-250 °C, recrystallization from a suitable solvent is an effective method for purification. chemicalbook.com

Chromatographic techniques are also widely used. Flash column chromatography using silica (B1680970) gel is a standard method for separating the cyclic dipeptide from less polar impurities. For high-purity requirements, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice, providing excellent separation of the target compound from closely related impurities.

| Purification Method | Principle of Separation | Common Impurities Removed | Typical Purity Achieved |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities. | Unreacted linear dipeptide, minor side products. | >98% |

| Silica Gel Chromatography | Polarity differences between compounds. | Less polar starting materials and byproducts. | 95-99% |

| Preparative RP-HPLC | Hydrophobicity differences. | Diastereomers, closely related structural analogs, trace impurities. | >99% |

Biosynthetic Pathways and Enzymology of Cyclo L Ala L His

Biosynthetic Pathway Engineering

Chemoenzymatic Synthesis of Analogues

Chemoenzymatic synthesis offers a potent strategy for the creation of diverse cyclic dipeptide (CDP) analogues, including those based on the Cyclo(L-Ala-L-His) scaffold. This approach artfully merges the high specificity and catalytic efficiency of enzymes with the versatility and precision of organic chemistry nih.govmdpi.com. By harnessing the capabilities of enzymes, particularly cyclodipeptide synthases (CDPSs), and employing chemically synthesized or modified amino acid substrates, researchers can access novel CDP structures that are often unattainable through purely biological or chemical methodologies.

Enzymatic Machinery for Analogue Synthesis: Cyclodipeptide Synthases (CDPSs) Cyclodipeptide synthases (CDPSs) are the key enzymatic players in CDP biosynthesis, catalyzing the sequential ligation of two aminoacyl-transfer RNAs (aa-tRNAs) to form the cyclic dipeptide core anr.frmdpi.com. While native CDPSs typically exhibit defined substrate specificities, significant advancements have been made in engineering these enzymes to broaden their substrate repertoire. This enzyme engineering allows for the incorporation of non-canonical amino acids or amino acids bearing modified side chains, thereby facilitating the synthesis of a wide array of CDP analogues.

Strategies for Generating CDP Analogues:

Enzyme Engineering for Expanded Substrate Specificity: A primary method for analogue synthesis involves modifying the active site of CDPS enzymes through techniques such as site-directed mutagenesis or directed evolution. This engineering alters the enzyme's substrate recognition and binding capabilities. For instance, studies have focused on CDPSs known to accept histidine, such as Para-CDPS and Parcu-CDPS. Through targeted mutations, researchers have successfully engineered variants of these enzymes to accommodate a wider range of amino acids, including non-canonical ones like phenylalanine and leucine (B10760876), in addition to their natural substrates researchgate.netnih.govchemrxiv.org. These modifications, often informed by structural analysis of enzyme-substrate interactions, enable the directed synthesis of novel cyclic dipeptides with varied amino acid compositions. The principles demonstrated in these studies are directly applicable to the generation of Cyclo(L-Ala-L-His) analogues by engineering CDPSs capable of utilizing L-alanine or modified L-alanine, alongside L-histidine or modified L-histidine.

Chemical Synthesis of Modified Amino Acid Substrates: Another crucial aspect of chemoenzymatic synthesis involves the prior chemical preparation of modified or non-canonical amino acids. These custom-designed amino acids are then chemically attached to tRNAs and subsequently utilized as substrates for CDPS-catalyzed cyclization researchgate.netnih.govchemrxiv.orgmdpi.com. This strategy allows for the precise introduction of specific chemical functionalities or structural variations into the CDP scaffold. For example, amino acids with altered side chains, stereochemical modifications, or unique functional groups can be incorporated.

Research Findings and Data: Research efforts in enzyme engineering have identified specific mutations that confer altered substrate specificities in CDPSs. For example, modifications within the substrate-binding pockets of CDPS enzymes have been instrumental in shifting their preference from histidine to other amino acids such as phenylalanine and leucine researchgate.netnih.gov. These engineered enzymes are valuable tools for generating libraries of cyclic dipeptides, thereby expanding the chemical space of these biologically relevant molecules.

| Enzyme/Variant | Primary Known Substrates (Example) | Engineered Substrates (Example) | Key Engineering Strategy | Resulting Analogue Type | Relevant Research |

| Para-CDPS | Histidine, Phenylalanine | Phenylalanine, Leucine | Active site mutagenesis, structural remodelling | Cyclic dipeptides with expanded amino acid repertoire | researchgate.netnih.gov |

| Parcu-CDPS | Histidine, Proline | Phenylalanine, Leucine | Active site mutagenesis, structural remodelling | Cyclic dipeptides with expanded amino acid repertoire | researchgate.netnih.gov |

| Generic CDPS | Canonical Amino Acids | Non-canonical Amino Acids | Mutagenesis, directed evolution | Diverse cyclic dipeptide analogues | nih.govchemrxiv.org |

| Prenyltransferases (e.g., EchPT1) | Cyclo(L-Trp-L-Ala) | Various cyclic dipeptides | Enzyme engineering, substrate screening | Prenylated cyclic dipeptides | researchgate.netresearcher.liferesearchgate.net |

The table above summarizes key findings from studies involving the engineering of CDPSs to accept novel substrates or the application of tailoring enzymes for analogue synthesis. While direct examples of Cyclo(L-Ala-L-His) analogues are not explicitly detailed in the provided search results, the methodologies described—specifically enzyme engineering and the use of modified amino acid substrates—provide a robust framework for their creation. The ability to engineer CDPS active sites to accommodate a broader range of amino acids is fundamental to generating diverse cyclic dipeptide analogues, including those based on the alanine-histidine scaffold.

Compound List:

Cyclo(L-Ala-L-His)

Cyclo(His-Phe)

Cyclo(His-Pro)

Cyclo(His-Glu)

Cyclo(L-Trp-L-Pro)

Cyclo(L-Trp-L-Ala)

Cyclo(L-Trp-L-Trp)

Cyclo(L-Ile-L-Leu)

Cyclo(Phe-Pro)

Cyclo(Pro-Pro)

Biological Activities and Molecular Mechanisms of Cyclo L Ala L His

Biochemical and Enzymatic Interactions

The interaction of cyclic dipeptides with proteins and enzymes is fundamental to their biological effects. The specific arrangement of their constituent amino acids allows for various molecular interactions that can modulate biological pathways.

Currently, there is a notable absence of published scientific literature detailing specific protein binding studies for Cyclo(L-Ala-L-His). The affinity and specificity of this compound for various protein targets remain an area for future investigation. Understanding these interactions would be crucial in elucidating its potential pharmacological and physiological roles.

Research on the closely related histidine-containing diketopiperazine, Cyclo(His-Ala), has demonstrated its capacity to modulate enzymatic activity. Specifically, studies have shown its involvement in the coagulation cascade.

One significant finding is the inhibition of thrombin, a key enzyme in the formation of fibrin (B1330869) clots. In one study, Cyclo(His-Ala) was found to reduce the rate of fibrin formation by 63.3%, indicating a notable inhibitory effect on thrombin activity. nih.gov This anti-thrombotic property suggests a potential for histidine-containing diketopiperazines in influencing blood coagulation pathways. nih.govafricaresearchconnects.com

| Compound | Enzyme Target | Observed Effect | Percentage of Inhibition |

|---|---|---|---|

| Cyclo(His-Ala) | Thrombin | Inhibition of fibrin formation | 63.3% |

The influence of cyclic dipeptides on broader cellular processes and metabolic pathways is an area of active research. While specific studies on the effects of Cyclo(L-Ala-L-His) are not available, research on its analog, Cyclo(His-Ala), provides some insights into its potential cellular activities.

At a concentration of 100 microM, Cyclo(His-Ala) has been observed to inhibit the in vitro growth of several human cancer cell lines, including HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) cells. nih.govafricaresearchconnects.com This cytotoxic activity against cancer cells suggests an interference with cellular processes essential for their proliferation. nih.gov

Furthermore, studies on isolated rat hearts have shown that Cyclo(His-Ala) at a concentration of 100 microM can induce a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure. nih.govafricaresearchconnects.com These findings point towards a potential influence on cardiovascular cellular functions. However, the precise metabolic pathways affected by Cyclo(His-Ala) that lead to these outcomes have not been fully elucidated.

Antimicrobial Research

Cyclic dipeptides are a well-established class of molecules with diverse antimicrobial properties. nih.govnih.gov Their structural characteristics enable them to interact with microbial cells and disrupt their normal functions.

In the case of Cyclo(His-Ala), studies have indicated that its antibacterial potential is limited. nih.govafricaresearchconnects.com While many cyclic dipeptides exhibit broad-spectrum antibacterial properties, this particular analog did not show significant activity against the bacteria tested in the cited research. nih.gov The specific structural features of Cyclo(His-Ala) may not be conducive to potent antibacterial action. The mechanism of action for cyclic dipeptides often involves disruption of the bacterial cell membrane or interference with essential cellular processes, but these mechanisms have not been specifically demonstrated for Cyclo(His-Ala) due to its limited efficacy. asm.org

In contrast to its limited antibacterial activity, Cyclo(His-Ala) has demonstrated significant antifungal properties. nih.govafricaresearchconnects.com Specifically, it has been shown to inhibit the growth of the pathogenic yeast Candida albicans. nih.govafricaresearchconnects.com This suggests a selective antimicrobial action against certain fungal species.

The precise mechanism by which Cyclo(His-Ala) inhibits the growth of C. albicans has not been fully detailed in the available literature. However, the general mechanisms of antifungal action for cyclic dipeptides can involve the disruption of the fungal cell wall or membrane integrity, or interference with essential metabolic pathways within the fungal cell.

| Compound | Microorganism | Observed Activity |

|---|---|---|

| Cyclo(His-Ala) | Various Bacteria | Limited antibacterial potential |

| Candida albicans | Significant growth inhibition |

Antiviral Potential

Anticancer Research Perspectives

In Vitro Cytotoxicity Assays on Cancer Cell Lines

Cyclo(L-Ala-L-His), also referred to as Cyclo(His-Ala) in some literature, has demonstrated cytotoxic effects against various human cancer cell lines in vitro. nih.gov At a concentration of 100 microM, this cyclic dipeptide was found to inhibit the growth of HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) cells. nih.gov These findings suggest that histidine-containing diketopiperazines like Cyclo(L-Ala-L-His) may have potential as novel cytotoxic agents. nih.gov

| Compound | Cancer Cell Line | Concentration | Effect |

|---|---|---|---|

| Cyclo(L-Ala-L-His) | HT-29 (Colon Carcinoma) | 100 µM | Growth Inhibition |

| Cyclo(L-Ala-L-His) | MCF-7 (Breast Adenocarcinoma) | 100 µM | Growth Inhibition |

| Cyclo(L-Ala-L-His) | HeLa (Cervical Carcinoma) | 100 µM | Growth Inhibition |

Molecular Docking Studies with Nucleic Acids (e.g., DNA Interactions)

In silico molecular docking studies have been conducted to investigate the interaction between Cyclo(L-Ala-L-His) and DNA. researchgate.netnih.gov These computational analyses have shown that the peptide can interact with nucleic acids through hydrogen bonding. researchgate.net Specifically, Cyclo(L-Ala-L-His) was found to form hydrogen bonds with the nucleic acids DC9, DG10, DC11, DG16, and DA17 of a DNA molecule. researchgate.netdergipark.org.tr The bond lengths for these interactions were calculated to be 3.1 Å with DC9, 2.39 Å with DG10, 2.96 Å with DC11, 2.53 Å and 2.39 Å with DG16, and 2.99 Å with DA17. dergipark.org.tr Such theoretical studies provide a basis for understanding the potential mechanisms of action at a molecular level and suggest that DNA could be a possible target for this compound. researchgate.netnih.gov

Potential as a Cytotoxic Scaffold for Drug Discovery

Cyclo(L-Ala-L-His) has demonstrated notable cytotoxic activity against several human cancer cell lines, suggesting its potential as a foundational structure, or scaffold, for the development of new anticancer drugs. In a key study, the compound was tested for its ability to inhibit the growth of various carcinoma cells. At a concentration of 100 µM, Cyclo(L-Ala-L-His) was found to significantly inhibit the proliferation of HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) cell lines. researchgate.netnih.gov

The consistent inhibitory effect across different cancer cell types highlights the compound's broad-spectrum cytotoxic potential. researchgate.netnih.gov This inherent bioactivity makes Cyclo(L-Ala-L-His) an attractive candidate for medicinal chemists to modify and potentially enhance its potency and selectivity, aiming to develop novel and more effective chemotherapeutic agents. The diketopiperazine ring of Cyclo(L-Ala-L-His) provides a rigid backbone that can be functionalized to improve its pharmacological properties.

| Cell Line | Cancer Type | Concentration of Cyclo(L-Ala-L-His) | Outcome |

| HT-29 | Colon Carcinoma | 100 µM | Growth Inhibition researchgate.netnih.gov |

| MCF-7 | Breast Adenocarcinoma | 100 µM | Growth Inhibition researchgate.netnih.gov |

| HeLa | Cervical Carcinoma | 100 µM | Growth Inhibition researchgate.netnih.gov |

Antithrombotic and Anti-Fibrotic Studies

Research into the hematological effects of Cyclo(L-Ala-L-His) has revealed specific antithrombotic activities, particularly concerning the inhibition of fibrin formation. However, its role as an anti-fibrotic agent has not been substantiated in the reviewed scientific literature.

Cyclo(L-Ala-L-His) has been shown to directly interfere with the blood clotting cascade by inhibiting the action of thrombin, a key enzyme responsible for the conversion of fibrinogen to fibrin. researchgate.netnih.gov This inhibitory action results in a significant reduction in the rate of fibrin formation, a critical step in the development of blood clots. Specifically, studies have demonstrated that Cyclo(L-Ala-L-His) can reduce the rate of fibrin formation by 63.3%. researchgate.netnih.gov This finding underscores its potential as an antithrombotic agent. Interestingly, while it effectively inhibits fibrin formation, Cyclo(L-Ala-L-His) was found to have no notable effects on platelet aggregation, suggesting a specific mechanism of action targeting the coagulation cascade. researchgate.netnih.gov

| Compound | Effect on Thrombin | Reduction in Fibrin Formation Rate | Effect on Platelet Aggregation |

| Cyclo(L-Ala-L-His) | Inhibition | 63.3% researchgate.netnih.gov | No notable effect researchgate.netnih.gov |

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. While the modulation of the ERK pathway is a known mechanism for some anti-fibrotic and cytotoxic agents, a review of the available scientific literature did not yield specific studies investigating the effects of Cyclo(L-Ala-L-His) on this particular signaling pathway. Therefore, there is currently no evidence to suggest that the biological activities of Cyclo(L-Ala-L-His) are mediated through the modulation of the ERK pathway.

Quorum Sensing Modulation in Microbial Systems

Quorum sensing is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules to coordinate collective behaviors. Cyclic dipeptides are a class of molecules that have been implicated in the modulation of quorum sensing in various microbial systems. However, based on the available scientific literature, there are no specific research findings on the role of Cyclo(L-Ala-L-His) in the modulation of quorum sensing. While other cyclic dipeptides have been identified as quorum sensing signals or inhibitors, the specific activity of Cyclo(L-Ala-L-His) in this context remains uninvestigated.

Analogues, Derivatives, and Structure Activity Relationship Sar Studies of Cyclo L Ala L His

Design and Synthesis of Structural Analogues

The structural modification of Cyclo(L-Ala-L-His) is a key strategy for exploring its biological potential. These modifications can be broadly categorized into alterations of the core diketopiperazine (DKP) ring and changes to the amino acid side chains.

Modifications to the Diketopiperazine Ring

The 2,5-diketopiperazine ring is the central scaffold of Cyclo(L-Ala-L-His). Its chemical properties can be modulated through various synthetic transformations, such as N-methylation and C-alkylation. N-methylation of the amide bonds within the DKP ring is a powerful technique to enhance the pharmacokinetic properties of peptides. nih.gov This modification can increase metabolic stability, improve membrane permeability, and potentially lead to oral bioavailability. nih.govresearchgate.net The synthesis of N-methylated cyclic peptides can be achieved through solid-phase methods, which are applicable to a wide range of amino acids. nih.govresearchgate.net While specific examples of N-methylated Cyclo(L-Ala-L-His) are not extensively detailed in the reviewed literature, the established protocols for other cyclic peptides provide a clear roadmap for its synthesis. nih.govresearchgate.netnih.govspringernature.com

C-alkylation of the DKP ring offers another avenue for structural diversification. However, this is a more synthetically challenging modification compared to N-methylation.

Alterations to Side Chains of Alanine (B10760859) and Histidine Residues

Modifying the side chains of the constituent amino acids, alanine and histidine, is a more common approach to generating analogues of Cyclo(L-Ala-L-His). The synthesis of analogues where the alanine residue is replaced by other amino acids has been reported. For instance, Cyclo(His-Gly), an analogue where alanine is substituted with glycine, has been synthesized and its biological activities have been studied. nih.govresearchgate.net This seemingly simple modification can lead to significant changes in the biological profile of the resulting cyclodipeptide. For example, while both Cyclo(His-Ala) and Cyclo(His-Gly) exhibit some similar biological effects, there are notable differences in their anticancer and antithrombotic activities. nih.govresearchgate.net

The incorporation of non-proteinogenic amino acids, such as β-alanine, represents another strategy to expand the chemical space of Cyclo(L-Ala-L-His) analogues. The synthesis of cyclic peptides containing β-alanine has been described, and this modification can induce specific conformational changes in the peptide backbone. nih.govfrontiersin.org

The histidine side chain, with its imidazole (B134444) ring, is a crucial determinant of the biological activity of many histidine-containing cyclodipeptides. Modifications to the imidazole ring can modulate the compound's physicochemical properties and its interactions with biological targets. A review of histidine-containing diketopiperazines highlights the importance of the histidine residue for their cytotoxic and antithrombotic effects. researchgate.net

Exploration of Chemical Space for Novel Bioactive Cyclodipeptides

The exploration of the chemical space around Cyclo(L-Ala-L-His) is driven by the search for novel bioactive compounds. Fungi, in particular, are a rich source of structurally diverse and biologically active cyclodipeptides. mdpi.com The structural diversity of these natural products provides inspiration for the design of new synthetic analogues. The combination of different amino acids, including non-proteinogenic ones, and modifications to the DKP ring can lead to the generation of large libraries of compounds for biological screening. nih.govnih.govnih.gov The goal of this exploration is to identify analogues with improved potency, selectivity, and pharmacokinetic properties.

Chemoenzymatic Production of Non-Natural Analogues

Chemoenzymatic synthesis has emerged as a powerful tool for the production of non-natural cyclodipeptides. nih.govnih.govresearchgate.net This approach combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis. Cyclodipeptide synthases (CDPSs) are a family of enzymes that catalyze the formation of the DKP ring from two aminoacyl-tRNAs. mdpi.comnih.gov The substrate promiscuity of some CDPSs can be exploited to incorporate non-canonical amino acids into the cyclodipeptide scaffold. nih.gov

Furthermore, the engineering of CDPSs can expand their substrate scope, enabling the biosynthesis of a wider range of non-natural cyclodipeptides. acs.org This strategy involves modifying the active site of the enzyme to accommodate new aminoacyl-tRNA substrates. The integration of genetic code expansion technologies with the directed evolution of CDPSs has been shown to be a promising approach for the efficient production of novel cyclodipeptides containing non-canonical amino acids. acs.org Immobilization of CDPS enzymes can also enhance their stability and reusability, making the biocatalytic production of cyclodipeptides more sustainable. acs.org

Computational Structure-Activity Relationship (SAR) Prediction

Computational methods play an increasingly important role in the design and optimization of bioactive peptides. nih.govrsc.orgresearchgate.net Quantitative structure-activity relationship (QSAR) modeling and in silico prediction of pharmacokinetic properties can accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising analogues.

In Silico Assessment of Pharmacokinetic Profiles (e.g., ADMET Properties)

The assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical step in drug discovery. In silico methods offer a rapid and cost-effective way to predict the ADMET profile of new chemical entities. frontiersin.orgmdpi.comresearchgate.net For peptides, properties such as intestinal absorption, oral bioavailability, and potential toxicity can be estimated using various computational models. mdpi.comnih.govmdpi.com

Below is an illustrative data table of predicted ADMET properties for Cyclo(L-Ala-L-His) and some hypothetical analogues. Note: This table is for illustrative purposes only and is not based on experimentally validated or published computational data for these specific compounds.

| Compound | Predicted HIA (%) | Predicted Caco-2 Permeability (logPapp) | Predicted BBB Permeation | Predicted Toxicity Risk |

| Cyclo(L-Ala-L-His) | Moderate | Moderate | Low | Low |

| Cyclo(Gly-L-His) | Moderate | Moderate | Low | Low |

| N-Me-Cyclo(L-Ala-L-His) | High | High | Moderate | Low |

| Cyclo(β-Ala-L-His) | Moderate | Low | Low | Low |

Advanced Research Methodologies and Future Directions

High-Throughput Screening Techniques for Bioactivity Profiling

High-throughput screening (HTS) is indispensable for rapidly assessing the biological activities of compounds like Cyclo(L-Ala-L-His) across a wide range of targets. HTS platforms utilize automated systems to test large libraries of molecules against specific biological assays, enabling the identification of lead compounds with desired activities. For cyclic dipeptides, HTS can be employed to screen for enzyme inhibition, receptor binding, antimicrobial properties, or effects on cellular pathways.

For instance, in the broader context of cyclic dipeptides (DKPs), studies have utilized mass spectrometry (MS) coupled with techniques like High-Performance Liquid Chromatography (HPLC) for screening and identification of various DKPs from natural sources, which can be considered a form of bioactivity profiling oup.comresearchgate.net. While specific HTS data for Cyclo(L-Ala-L-His) is not extensively detailed in the provided search results, the general principle applies. Future research could involve developing targeted HTS assays to identify specific biological targets or pathways modulated by Cyclo(L-Ala-L-His), potentially revealing novel therapeutic applications. The screening of DKPs for antibacterial and anticancer activities has been reported, indicating the potential for similar approaches with Cyclo(L-Ala-L-His) researchgate.netresearchgate.netresearchgate.netacs.org.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Biosynthesis Research

Understanding the biosynthesis of peptides and cyclic dipeptides is critical for their production and modification. The integration of multi-omics data—genomics, proteomics, and metabolomics—provides a holistic view of the biosynthetic pathways. Genomics can identify the genes encoding enzymes or pathways involved in peptide synthesis, while proteomics can reveal the specific enzymes and their abundance, and metabolomics can map precursor molecules, intermediates, and final products.

For cyclic dipeptides in general, biosynthesis often involves enzymes like cyclic dipeptide synthetases or non-ribosomal protein synthetases mdpi.com. Studies integrating genomics, metabolomics, and transcriptomics have been used to understand the influence of compounds like histidyl dipeptides on cellular processes biorxiv.orgnih.gov. For example, a study on cyclo(L-Ala-Gly) utilized metabolomics to identify the compound and transcriptomics to understand its role in salinity stress alleviation in plants oup.com. Similarly, comparative genomics and metabolomics have been employed to identify secondary metabolites, including cyclic dipeptides, from microbial sources researchgate.net. Future research on Cyclo(L-Ala-L-His) could leverage these integrated approaches to elucidate its specific biosynthetic machinery, whether microbial or endogenous, and to identify key enzymes and regulatory mechanisms.

Advanced Microscopy and Imaging for Subcellular Localization and Interaction Studies

Advanced microscopy techniques are vital for visualizing the precise location of molecules within cells and understanding their interactions with cellular components. Techniques such as confocal microscopy, super-resolution microscopy, and scanning ion conductance microscopy (SICM) offer high spatial and temporal resolution. These methods allow researchers to track peptides, observe their entry into cells, and determine their subcellular compartments or binding partners.

For instance, SICM has been used to study cell-hydrogel interactions at the nanoscale and to map living cells within hydrogels mdpi.com. Fluorescence microscopy is a common tool for observing peptide localization and trafficking within live cells, often utilizing fluorescently labeled peptides or peptide tags nih.govbiorxiv.orgrsc.org. The development of "versatile interacting peptide" (VIP) tags exemplifies advancements in labeling cellular proteins for imaging and interaction studies nih.govbiorxiv.org. While direct imaging studies of Cyclo(L-Ala-L-His) localization are not detailed, these advanced microscopy techniques provide a framework. Future research could employ fluorescently tagged Cyclo(L-Ala-L-His) or utilize advanced imaging mass spectrometry to pinpoint its subcellular distribution and interactions with specific cellular organelles or biomolecules, thereby elucidating its mechanism of action.

Development of Novel Analytical Platforms for Cyclo(L-Ala-L-His) and its Metabolites

Accurate and sensitive analytical methods are crucial for the detection, quantification, and characterization of Cyclo(L-Ala-L-His) and its potential metabolites in complex biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for peptide analysis, offering high sensitivity and specificity researchgate.net. Developments in LC-MS/MS, including data-independent acquisition (DIA) and ion mobility spectrometry, enhance the ability to analyze complex peptide mixtures and identify metabolites lcms.cz.

For cyclic dipeptides, specific LC-MS/MS protocols have been developed for their determination in various samples, such as tea extracts researchgate.net. The identification of compounds like cyclo(His-Pro) in plants has relied on HPLC coupled with high-resolution mass spectrometry (HRMS) oup.com. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with Gas Chromatography-Mass Spectrometry (GC-MS), serves as a metabolomic approach for identifying and confirming cyclic dipeptides researchgate.net. Future directions in analytical platforms for Cyclo(L-Ala-L-His) could focus on developing even more sensitive and selective methods, perhaps incorporating hyphenated techniques or advanced data processing algorithms to facilitate its discovery and quantification in diverse biological samples and to characterize its metabolic fate.

Q & A

Q. What are the standard protocols for synthesizing Cyclo(L-Ala-L-His) in research settings?

Cyclo(L-Ala-L-His) is synthesized via two primary methods:

- Solution-phase synthesis : Condensation of L-Ala and L-His using coupling reagents like DCC/NHS in DMF under mild conditions .

- Solid-phase peptide synthesis (SPPS) : Stepwise addition of protected amino acids to a resin, followed by cyclization and deprotection for high-purity yields .

Key considerations: SPPS minimizes side reactions, while solution-phase is cost-effective for small-scale studies.

Q. How is Cyclo(L-Ala-L-His) characterized for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for imidazole (δ 7.0–8.5 ppm) and diketopiperazine ring protons (δ 3.5–4.5 ppm) to confirm cyclization .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (C₉H₁₂N₄O₂, 224.22 g/mol) .

- TLC/HPLC : Monitor reaction progress and purity using Silica gel 60 F254 plates or reverse-phase columns .

Q. What in vitro models are used to assess its antioxidant activity?

- Free radical scavenging assays : DPPH and ABTS tests quantify radical neutralization at varying concentrations (e.g., IC₅₀ values) .

- Cellular oxidative stress models : Rat hepatocytes or HeLa cells treated with H₂O₂, measuring malondialdehyde (MDA) reduction and superoxide dismutase (SOD) activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

- Mechanistic cross-validation : Use knockout cell lines (e.g., NF-κB-deficient models) to isolate anti-inflammatory pathways from antimicrobial membrane disruption .

- Dose-response profiling : Compare MIC (minimum inhibitory concentration) against bacterial strains (e.g., S. aureus MIC: 32–64 µg/mL) with cytokine inhibition thresholds (e.g., IL-6 suppression at 10 µM) .

- Structural analogs : Test cyclo(His-Gly) or cyclo(Ala-Pro) to identify residue-specific contributions .

Q. What strategies optimize Cyclo(L-Ala-L-His) synthesis yield and purity for mechanistic studies?

- Coupling reagent optimization : Replace DCC with EDC/HOBt to reduce racemization .

- Solvent screening : Use DCM/THF mixtures for improved cyclization kinetics .

- SPPS resin selection : Employ Rink amide resin for efficient deprotection and cleavage .

Q. How does amino acid substitution in cyclic dipeptides influence bioactivity?

- Histidine residue criticality : The imidazole group in Cyclo(L-Ala-L-His) enhances antioxidant activity via proton donation, unlike cyclo(Ala-Pro) .

- Alanine vs. glycine : Cyclo(His-Ala) shows stronger antithrombotic activity than cyclo(His-Gly), attributed to methyl group steric effects .

- Case study : Cyclo(Phe-Phe) inhibits serotonin reuptake, while Cyclo(His-Ala) lacks this activity, highlighting side-chain specificity .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

- Nonlinear regression : Fit sigmoidal curves to calculate IC₅₀ values (e.g., 48-hour MCF-7 cell viability assays) .

- ANOVA with post hoc tests : Compare apoptotic markers (e.g., caspase-3 activation) across treatment groups .

- Principal component analysis (PCA) : Identify correlations between structural features (e.g., logP, H-bond donors) and bioactivity .

Methodological Guidelines

- Experimental design : Include vehicle controls (e.g., DMSO) and replicate experiments (n ≥ 3) to account for batch variability .

- Ethical compliance : Obtain IRB approval for animal studies (e.g., oxidative stress models in rats) .

- Data reproducibility : Deposit raw NMR/MS spectra in public repositories (e.g., PubChem) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.